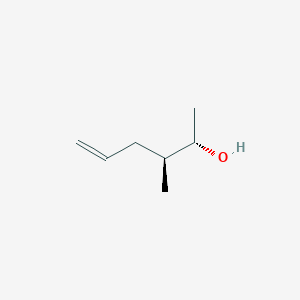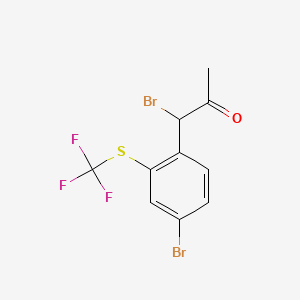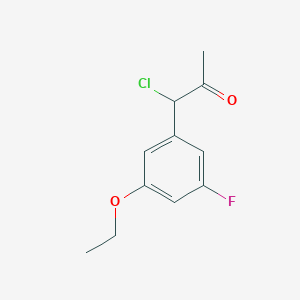
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorophenyl group attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Mecanismo De Acción
The exact mechanism of action of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, ethoxy, and fluorophenyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one can be compared with similar compounds such as:
3-Chloro-1-(2-fluorophenyl)-1-propanone: This compound has a similar structure but differs in the position of the fluorophenyl group.
1-Chloro-1-(3-ethoxyphenyl)propan-2-one: This compound lacks the fluorine atom, which can affect its reactivity and applications.
The unique combination of the chloro, ethoxy, and fluorophenyl groups in this compound makes it distinct and potentially more versatile in various chemical and biological applications.
Propiedades
Fórmula molecular |
C11H12ClFO2 |
|---|---|
Peso molecular |
230.66 g/mol |
Nombre IUPAC |
1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
Clave InChI |
RFGMBRRXSSQGQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



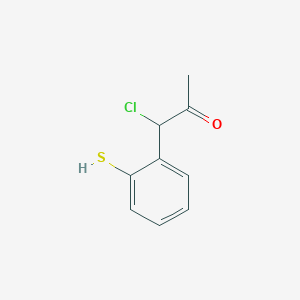



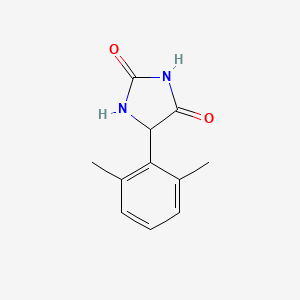
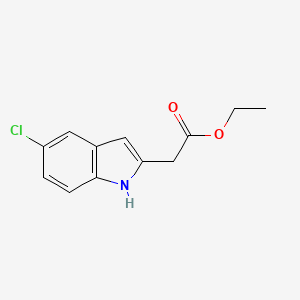
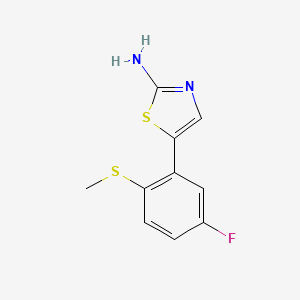
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
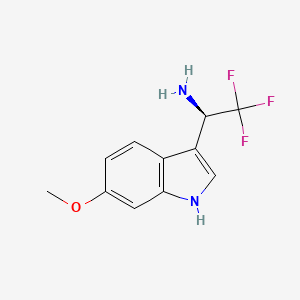
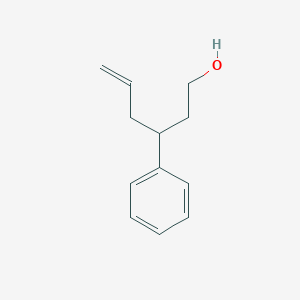
![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
